1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1-propylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h6-9,11-12,18H,5,10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPMRGQCRWTUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]imidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions . The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable alkylating agent . The final step involves the formation of the pyrrolidin-2-one ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]imidazole moiety can bind to specific sites on proteins, altering their activity and leading to various biological effects . The mesityl group and pyrrolidin-2-one ring may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Key analogs from the evidence are compared below:
Key Observations:
- Substituent Bulk and Melting Points: Bulky electron-withdrawing groups (e.g., 3,5-dichloro-2-hydroxyphenyl in 21b) correlate with higher melting points (231–232°C vs. 214–215°C for 21a), likely due to enhanced intermolecular interactions . The mesityl group in the target compound may reduce crystallinity compared to hydroxyphenyl analogs, though direct data are unavailable.
- Yield Trends: Substituents with lower steric demand (e.g., 2-hydroxyphenyl in 21a) result in higher yields (97.6%), while methyl-substituted benzimidazoles (e.g., 22a) slightly reduce yields (90.8%) .
Functional Group Impact on Reactivity
- Propyl vs. Butyl Chains: The propyl group in the target compound may offer a balance between lipophilicity and steric effects compared to longer chains (e.g., butyl in ).
- Mesityl vs. tert-Butyl: The mesityl group’s aromaticity and bulk could alter electronic properties and metabolic stability relative to aliphatic tert-butyl .
Research Findings and Implications
- Synthetic Feasibility: High yields (>90%) for benzimidazole-pyrrolidinone derivatives in suggest scalable routes for the target compound .
- Antifungal Potential: The SDH-inhibiting activity of benzimidazole-pyrazole hybrids highlights a plausible mechanism for the target compound, warranting further investigation.
Biological Activity
1-Mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a mesityl group, a benzo[d]imidazole moiety, and a pyrrolidinone ring. Its molecular formula is with a molecular weight of approximately 338.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzimidazole derivatives. For instance, compounds containing benzimidazole rings have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. While specific data on 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is limited, its structural similarities suggest it may exhibit comparable effects.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Benzimidazole Derivative A | E. coli | Inhibitory |
| Benzimidazole Derivative B | S. aureus | Moderate Activity |
Anticancer Potential
The benzo[d]imidazole scaffold has been associated with anticancer activity in various studies. Compounds derived from this structure have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that derivatives may interact with specific cellular pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of similar compounds suggest potential applications in treating neurodegenerative diseases. For example, certain benzimidazole derivatives have been reported to enhance cognitive function and exhibit neuroprotective properties in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin receptors.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated their efficacy against resistant bacterial strains. The results indicated that modifications to the benzimidazole structure could enhance antibacterial potency, suggesting that 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one might similarly benefit from structural optimization.
Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that compounds with similar structures could significantly inhibit cell growth. The study highlighted the importance of substituent groups on the benzimidazole ring in determining cytotoxicity levels. Further research is needed to evaluate the specific activity of 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one.
The mechanisms underlying the biological activities of this compound likely involve:
- Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors, targeting kinases or other critical enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways, particularly in neuropharmacological contexts.
- Oxidative Stress Reduction : Some compounds exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.
Q & A
Basic: What are the optimal synthetic routes for 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by coupling with the benzimidazole moiety. Key steps include:
- Microwave-assisted synthesis to accelerate reaction rates and improve yields (e.g., 60–75% yield improvements compared to conventional reflux) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate stability during benzimidazole ring closure .
- Catalytic systems : Use palladium catalysts for cross-coupling reactions, such as attaching the mesityl group, with yields >80% under inert atmospheres .
- Purification : Employ flash chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of substitutions (e.g., mesityl group position) and detect stereochemical impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological assays) .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular formula (e.g., CHNO) and detects trace byproducts .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. To address this:
- Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer) and MIC protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Control structural variables : Compare activity of the exact compound with analogs (e.g., substituting propyl with ethyl groups) to isolate substituent effects .
- Mechanistic profiling : Perform target-specific assays (e.g., topoisomerase inhibition for anticancer activity) to clarify mode of action .
Advanced: What computational and experimental strategies are recommended to elucidate the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains or microbial enzymes) .
- X-ray crystallography : Resolve 3D conformation to identify critical interactions (e.g., hydrogen bonding with the pyrrolidinone carbonyl) .
- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain lengths on the benzimidazole) and correlate with bioactivity data .
Advanced: How can researchers design experiments to validate the compound’s proposed mechanism of action (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic assays : Measure enzyme inhibition (e.g., IC for topoisomerase I) using fluorescence-based DNA unwinding assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement .
- Gene knockout models : Use CRISPR/Cas9 to delete putative targets in cell lines and assess resistance to the compound .
Basic: What safety protocols are essential for handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., chloroform) .
- Waste disposal : Neutralize acidic/byproduct waste with sodium bicarbonate before disposal .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify major metabolites via LC-MS .
- Caco-2 permeability : Assess intestinal absorption potential using monolayer permeability models .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose-response modeling .
Advanced: What strategies mitigate toxicity risks identified in early-stage studies?
Methodological Answer:
- Structure-toxicity analysis : Replace metabolically labile groups (e.g., propyl chains prone to oxidation) with fluorinated analogs .
- In silico toxicity prediction : Tools like Derek Nexus flag potential hepatotoxic or mutagenic motifs .
- In vivo zebrafish models : Screen for acute toxicity (LC) and organ-specific effects before rodent studies .
Basic: Which databases or resources provide reliable spectral data for this compound?
Methodological Answer:
- PubChem : Access NMR and HRMS data for structural validation (CID: [compound-specific ID]) .
- Cambridge Structural Database (CSD) : Compare crystallographic data with analogs (e.g., CSD ref: 1038591) .
- Reaxys : Retrieve synthetic protocols and physicochemical properties from peer-reviewed literature .
Advanced: How can researchers optimize formulations for in vivo delivery given the compound’s poor aqueous solubility?
Methodological Answer:
- Nanocarriers : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Prodrug design : Introduce phosphate esters or glycosides to improve solubility, which hydrolyze in vivo .
- Co-solvent systems : Test vehicles like Cremophor EL/ethanol (1:1 v/v) for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
